Technical Guide: BDP 581/591 NHS Ester
Technical Guide: BDP 581/591 NHS Ester
Advanced Fluorophore for Bioconjugation and Ratiometric ROS Sensing
Executive Summary
BDP 581/591 NHS ester is a high-performance, amine-reactive fluorescent probe derived from the boron-dipyrromethene (BODIPY) core.[1][] Unlike conventional stable fluorophores (e.g., Rhodamine or Cyanine dyes), BDP 581/591 possesses a unique dual functionality:
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High-Fidelity Labeling: It conjugates efficiently to primary amines (lysine residues, N-termini) on proteins, peptides, and modified oligonucleotides.
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Ratiometric ROS Sensing: The fluorophore core contains a polyunsaturated butadienyl linker that is susceptible to oxidation by Reactive Oxygen Species (ROS). Upon oxidation, the fluorescence emission shifts from red (~594 nm) to green (~520 nm), allowing for ratiometric quantification of oxidative stress at the molecular level.
This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing BDP 581/591 NHS ester in high-stakes research environments.
Part 1: Technical Specifications & Physicochemical Properties[1]
BDP 581/591 is hydrophobic and exhibits high quantum yield, sharp emission peaks, and a relatively long fluorescence lifetime, making it suitable for Fluorescence Polarization (FP) assays.[3][4]
Table 1: Physicochemical Data
| Property | Value | Notes |
| Excitation Max | 585 nm | Compatible with 561 nm or 594 nm lasers |
| Emission Max | 594 nm | Red channel (Reduced form) |
| Emission (Oxidized) | ~520 nm | Green channel (Shift upon ROS exposure) |
| Extinction Coefficient | 104,000 L⋅mol⁻¹⋅cm⁻¹ | High brightness |
| Quantum Yield | 0.83 | Very efficient fluorescence |
| Fluorescence Lifetime | ~5.4 ns | Ideal for Fluorescence Polarization (FP) |
| Solubility | DMSO, DMF, DCM | Poor water solubility; requires organic co-solvent |
| Molecular Weight | ~489.28 Da | Mass shift upon conjugation: +374.1 Da |
Part 2: Mechanisms of Action
2.1 Conjugation Chemistry (NHS Ester)
The N-hydroxysuccinimide (NHS) ester moiety targets primary amines (
2.2 Ratiometric Oxidation Mechanism
The defining feature of BDP 581/591 is its butadienyl linker. In its native (reduced) state, conjugation extends the
Figure 1: Dual mechanism of BDP 581/591. Left: Formation of the amide bond.[] Right: ROS-induced spectral shift from red to green.
Part 3: Validated Experimental Protocol
Objective: Label a target protein (IgG antibody or BSA) with BDP 581/591 NHS ester and purify the conjugate.
3.1 Reagents and Equipment
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BDP 581/591 NHS Ester: Store at -20°C, desiccated, dark.
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Protein: 1–10 mg/mL in amine-free buffer (PBS or Borate). Note: Remove Tris or Glycine via dialysis.
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Conjugation Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3. -
Solvent: Anhydrous DMSO or DMF.
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Purification Column: Sephadex G-25 or equivalent desalting column.
3.2 Step-by-Step Workflow
Step 1: Protein Preparation Ensure the protein is in a buffer free of primary amines. If the protein is in Tris/Glycine, dialyze against PBS (pH 7.4) or use a spin desalting column. Adjust concentration to ~2–5 mg/mL.
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Why: Tris and Glycine act as competitive substrates for the NHS ester, drastically reducing labeling efficiency.
Step 2: Dye Solubilization Dissolve BDP 581/591 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
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Critical: Prepare this immediately before use. NHS esters hydrolyze rapidly in the presence of moisture.
Step 3: Conjugation Reaction Add 10% (v/v) of 1 M Sodium Bicarbonate (pH 8.5) to the protein solution to raise the pH to optimal reaction conditions. Calculate the molar excess of dye. For antibodies (IgG), start with a 10–15x molar excess of dye.
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Formula:
Add the dye solution to the protein dropwise while stirring. Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C in the dark.
Step 4: Purification Separate the labeled protein from free dye using a Sephadex G-25 column or spin column equilibrated with PBS. The BDP-protein conjugate will elute first (high MW band), while free dye will remain in the column.
Step 5: Degree of Labeling (DOL) Validation
Measure absorbance at 280 nm (
Target DOL: 2–5 dyes per protein molecule for IgG.
Figure 2: Decision logic for BDP 581/591 conjugation workflow.
Part 4: Applications & Data Interpretation[2][7]
4.1 Fluorescence Polarization (FP) Assays
Due to its relatively long fluorescence lifetime (~5.4 ns) and high molecular weight when conjugated, BDP 581/591 is an excellent tracer for FP assays. It is used to measure ligand-receptor binding where the rotation of the small ligand (labeled) slows down upon binding to a large receptor, increasing polarization.
4.2 ROS and Lipid Peroxidation Sensing
While the C11-BODIPY 581/591 (fatty acid) is the standard for membrane lipid peroxidation, the NHS ester allows researchers to probe oxidative damage on specific proteins .
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Interpretation:
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High Red / Low Green: Intact protein, low oxidative stress.
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Decreasing Red / Increasing Green: Protein environment is experiencing ROS attack (specifically peroxyl radicals).
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Note: This requires ratiometric imaging (confocal or flow cytometry) using 561 nm excitation (Red emission) and 488 nm excitation (Green emission).
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Part 5: Troubleshooting & Storage
| Issue | Probable Cause | Corrective Action |
| Low DOL (<1) | Hydrolysis of NHS ester | Use fresh anhydrous DMSO; ensure buffer pH > 8.0. |
| Low DOL (<1) | Competing amines | Dialyze protein to remove Tris/Glycine/BSA. |
| Precipitation | Dye concentration too high | Add dye slowly; keep final DMSO < 10% volume. |
| Spectral Shift (Green) | Oxidation during storage | Store lyophilized powder at -20°C under Argon/Nitrogen. |
References
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Lumiprobe Corporation. "BDP 581/591 NHS ester: Technical Datasheet." Lumiprobe. Link
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Pap, E. H., et al. (1999). "Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591)." FEBS Letters. (Foundational mechanism for the 581/591 core). Link
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Thermo Fisher Scientific. "Amine-Reactive Probes: NHS Esters Chemistry." Molecular Probes Handbook. Link
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Drummen, G. P., et al. (2002). "C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe." Free Radical Biology and Medicine. Link




